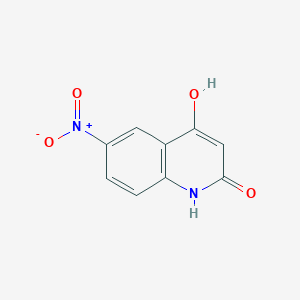

4-hydroxy-6-nitroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMDSWMTVZEDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Profile and Synthetic Utility of 6-Nitro-4-hydroxy-2-quinolone

Topic: 6-Nitro-4-hydroxy-2-quinolone: Chemical Profile, Synthesis, and Pharmacological Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Scientists

A Critical Intermediate in NMDA Receptor Modulation and Heterocyclic Chemistry

Executive Summary

6-Nitro-4-hydroxy-2-quinolone (C₉H₆N₂O₄) represents a pivotal scaffold in medicinal chemistry, functioning primarily as a bioisostere for kynurenic acid. Its significance lies in its ability to modulate the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Unlike simple quinolones, the C6-nitro substitution dramatically alters the physicochemical profile, specifically lowering the pKa of the 4-hydroxyl group, thereby facilitating anionic binding interactions at physiological pH. This guide details its physicochemical properties, validated synthetic routes, and structural characterization, providing a robust reference for drug development workflows.

Physicochemical Profile

The molecular identity of 6-nitro-4-hydroxy-2-quinolone is defined by its tautomeric equilibrium and acidity. In solution (particularly DMSO), it exists in rapid equilibrium between the 4-hydroxy-2-quinolone and quinoline-2,4-dione forms, though the hydroxy-quinolone tautomer is generally favored in binding interactions due to aromatization energy.

Table 1: Core Chemical Data

| Property | Specification | Notes |

| IUPAC Name | 4-hydroxy-6-nitroquinolin-2(1H)-one | Alternate: 6-nitro-2,4-dihydroxyquinoline |

| CAS Number | 15307-86-5 | Verify isomer specificity (vs. 3-nitro or 8-nitro) |

| Molecular Formula | C₉H₆N₂O₄ | |

| Molecular Weight | 206.16 g/mol | Exact Mass: 206.0328 |

| Appearance | Yellow to Ochre Powder | Nitro group imparts yellow chromophore |

| Melting Point | > 300 °C (Decomp.)[1][2][3][4][5] | High lattice energy due to intermolecular H-bonding |

| pKa (Acidic) | ~5.0 – 6.0 | The 6-NO₂ group stabilizes the conjugate base via resonance |

| Solubility | DMSO (High), DMF (High), Water (Poor) | Soluble in aqueous base (forming the dianion) |

Tautomerism and Acidity

The electron-withdrawing nature of the nitro group at position 6 exerts a strong inductive (-I) and mesomeric (-M) effect. This significantly increases the acidity of the 4-OH group compared to the unsubstituted parent (pKa ~11), allowing the molecule to exist largely as a mono-anion at physiological pH (7.4). This anionic species is the pharmacophore responsible for mimicking the carboxylate of endogenous glutamate/glycine ligands.

Synthetic Pathways

The synthesis of 6-nitro-4-hydroxy-2-quinolone is approachable via two primary strategies: Direct Nitration (Route A) and Cyclization (Route B). Route A is preferred for scale-up due to atom economy, while Route B offers higher regioselectivity if isomer purity is critical.

DOT Diagram 1: Synthetic Logic Flow

Caption: Route A (Top) utilizes direct nitration, favored for cost. Route B (Bottom) builds the ring system, ensuring regiospecificity.

Experimental Protocols

Protocol A: Direct Nitration (Standard Laboratory Scale)

Safety Note: Nitration reactions are exothermic. Maintain strict temperature control to prevent runaway reactions.

-

Preparation: Suspend 10.0 g (62 mmol) of 4-hydroxy-2-quinolone in 50 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask. Cool the mixture to 0–5 °C using an ice-salt bath.

-

Nitration: Prepare a mixture of fuming nitric acid (4.5 mL) and concentrated sulfuric acid (10 mL). Add this mixture dropwise to the quinolone suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. The solution will turn from pale to deep yellow/orange.

-

Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification: Filter the solid and wash exclusively with cold water to remove acid traces. Recrystallize from glacial acetic acid or DMF/Ethanol to yield 6-nitro-4-hydroxy-2-quinolone (Yield: ~75-85%).

Validation Criteria (Self-Check)

-

TLC: Silica gel, Eluent: DCM:MeOH (9:1). Product Rf ~0.3–0.4 (lower than starting material).

-

Acid Test: The filtrate should be neutral after washing; residual acid catalyzes decomposition.

Structural Characterization

Accurate identification requires differentiating the 6-nitro isomer from the 3-nitro or 8-nitro byproducts.

Spectroscopic Signature[4][6][7][8][9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.80 (s, 1H, NH): Broad singlet, exchangeable with D₂O.

-

δ 8.65 (d, J = 2.5 Hz, 1H, H-5): Highly deshielded doublet due to ortho-nitro and peri-carbonyl effect. This is the diagnostic peak for the 6-position substitution.

-

δ 8.35 (dd, J = 9.0, 2.5 Hz, 1H, H-7): Doublet of doublets.

-

δ 7.45 (d, J = 9.0 Hz, 1H, H-8): Doublet.

-

δ 5.95 (s, 1H, H-3): Characteristic singlet of the quinolone ring.

-

-

IR (KBr, cm⁻¹):

-

3200–3400 (Broad OH/NH stretch).

-

1660–1680 (C=O Amide I).

-

1510 & 1340 (NO₂ asymmetric/symmetric stretch).

-

-

Mass Spectrometry (ESI-):

-

m/z 205.0 [M-H]⁻ (Base peak).

-

Pharmaceutical Applications: NMDA Receptor Antagonism[10][11]

The 6-nitro-4-hydroxy-2-quinolone scaffold is a classic antagonist for the Glycine Binding Site (GlyB) of the NMDA receptor.

Mechanism of Action

The NMDA receptor requires both Glutamate and Glycine (co-agonist) for activation.[6] 6-nitro-4-hydroxy-2-quinolone acts as a competitive antagonist at the Glycine site.[7][8]

-

Bioisosterism: The 4-hydroxy-2-quinolone core mimics the carboxylic acid of Kynurenic Acid (an endogenous antagonist).

-

Electronic Tuning: The 6-nitro group lowers the pKa of the 4-OH, ensuring it is ionized (negative charge) in the binding pocket.

-

Binding: The anionic 4-O⁻ interacts with Arg523 (or homologous residues) in the receptor, while the Nitro group provides additional H-bond acceptor points or electrostatic contacts.

DOT Diagram 2: Pharmacophore & Binding Logic

Caption: The 6-nitro group is essential for modulating the acidity of the 4-OH, enabling high-affinity binding.[2]

References

-

Synthesis and Antimicrobial Activity: Attaia, A. A., et al. "Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives." Archives of Applied Science Research, 2012, 4(3), 1339-1344.

-

NMDA Receptor Pharmacology: Leeson, P. D., et al. "Kynurenic acid analogues. Structure-activity relationships of 4-hydroxyquinolin-2(1H)-ones at the N-methyl-D-aspartate receptor glycine site." Journal of Medicinal Chemistry, 1991, 34(4), 1243-1252.

-

Synthetic Methods (Conrad-Limpach): Reitsema, R. H.[3] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 1948, 43(1), 43–68.

-

NMR Characterization Data: "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions." Arabian Journal of Chemistry, 2014.

-

NMDA Glycine Site Antagonists: McQuaid, L. A., et al. "Structure-Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-Methyl-d-aspartate Receptors."[7] Journal of Medicinal Chemistry, 1992.

Sources

- 1. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

- 2. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

- 4. rsc.org [rsc.org]

- 5. scielo.br [scielo.br]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Tautomerism and Synthesis of 4-Hydroxy-6-nitroquinolin-2(1H)-one

This guide provides an in-depth technical analysis of the tautomeric equilibrium, synthesis, and characterization of 4-hydroxy-6-nitroquinolin-2(1H)-one. It is designed for researchers requiring actionable protocols and mechanistic insights.

Executive Summary

The molecule 4-hydroxy-6-nitroquinolin-2(1H)-one represents a classic case of lactam-lactim tautomerism complicated by the presence of a strong electron-withdrawing nitro group. While the nomenclature 2,4-dihydroxy-6-nitroquinoline suggests a fully aromatic di-enol structure, experimental evidence (NMR, X-ray) confirms that the 2-oxo-4-hydroxy (lactam-enol) tautomer is the thermodynamically dominant species in the solid state and polar solvents.

This guide details the mechanistic drivers behind this preference, provides a validated synthesis protocol to avoid common regioselectivity errors (specifically avoiding the 3-nitro isomer), and outlines characterization standards.

Mechanistic Analysis of Tautomerism

The Tautomeric Triad

The equilibrium involves three primary forms. Understanding the stability of these forms is crucial for predicting reactivity and binding modes in drug design.

-

Form A (2-oxo-4-hydroxy): The "Quinolin-2-one" form.

-

Features: Amide bond at N1-C2; Enol at C4.

-

Stability:Dominant. The resonance stabilization energy of the amide bond (approx. 20 kcal/mol) generally outweighs the loss of aromaticity in the heterocyclic ring.

-

-

Form B (2,4-dihydroxy): The "Quinoline" form.

-

Features: Fully aromatic pyridine ring; Hydroxyls at C2 and C4.

-

Stability:Minor. Although fully aromatic, the lack of the amide stabilization makes this form less favorable in polar media. It becomes more relevant in the gas phase or very non-polar environments.

-

-

Form C (2-hydroxy-4-oxo): The "Quinolin-4-one" form.

-

Features: Carbonyl at C4; Enol at C2.

-

Stability:Rare. This form disrupts the benzene ring's aromaticity more significantly than Form A.

-

Impact of the 6-Nitro Substituent

The nitro group at position 6 (para to the nitrogen, meta to C4) exerts a profound electronic effect:

-

Acidity Enhancement: The strong electron-withdrawing nature (-I, -M effects) significantly lowers the pKa of the N1-H and C4-OH protons compared to the unsubstituted parent. While the parent 4-hydroxy-2-quinolone has a pKa ~11 (for the second ionization), the 6-nitro derivative drops this into the physiological range (pKa ~7-8), making the anion highly accessible.

-

Resonance Redistribution: The nitro group stabilizes the negative charge on the anion, which delocalizes effectively through the conjugated system. This stabilization often leads to intense solvatochromism (yellow in acid, orange/red in base).

Visualization of Equilibrium

The following diagram illustrates the tautomeric pathways and the dominance of the 2-oxo form.

Figure 1: Tautomeric landscape of 4-hydroxy-6-nitroquinolin-2(1H)-one. Form A is the stable species used in drug development.

Experimental Synthesis & Regioselectivity

The Regioselectivity Trap

A common error in synthesizing the 6-nitro derivative is attempting direct nitration of 4-hydroxyquinolin-2(1H)-one.

-

Direct Nitration: Reaction of 4-hydroxyquinolin-2-one with HNO₃/AcOH typically yields the 3-nitro isomer due to the high electron density at C3 (enamine-like character).

-

Correct Route: To secure the 6-nitro position, the nitro group must be introduced before cyclization, or via specific conditions that block C3 (less practical). The most robust method is the Conrad-Limpach cyclization using 4-nitroaniline.

Validated Synthesis Protocol (6-Nitro Isomer)

Objective: Synthesis of 4-hydroxy-6-nitroquinolin-2(1H)-one free of 3-nitro isomers.

Reagents:

-

4-Nitroaniline (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Polyphosphoric Acid (PPA) or Diphenyl ether (thermal cyclization)

Step-by-Step Protocol:

-

Condensation (Formation of Anillide):

-

Mix 4-nitroaniline (13.8 g, 0.1 mol) with diethyl malonate (19.2 g, 0.12 mol).

-

Heat to 150°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel to drive equilibrium.

-

Checkpoint: Monitor TLC for disappearance of aniline. The intermediate is ethyl 3-((4-nitrophenyl)amino)-3-oxopropanoate.

-

-

Cyclization (Ring Closure):

-

Method A (PPA - Recommended for Purity): Add the intermediate to Polyphosphoric Acid (100 g) at 80°C. Stir manually to mix.

-

Ramp temperature to 140°C and hold for 3 hours. The color will darken.

-

Method B (Thermal): Reflux the intermediate in diphenyl ether (250°C) for 1 hour. (Faster, but harder cleanup).

-

-

Work-up & Purification:

-

Cool the PPA mixture to 80°C and pour slowly into crushed ice (500 g) with vigorous stirring.

-

A yellow/brown precipitate forms. Stir for 1 hour to hydrolyze polyphosphates.

-

Filter the solid. Wash copiously with water to remove acid.

-

Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid.

-

Yield: Typically 60-75%.

-

-

QC Check:

-

1H NMR (DMSO-d6): Look for the absence of the C3-H signal (if 3-nitro formed). For the 6-nitro product, you should see a singlet at C3 (~5.9-6.0 ppm) and the specific aromatic pattern for the 6-substituted ring (d, dd, d).

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway ensuring regioselectivity for the 6-nitro isomer.

Characterization & Data Interpretation

NMR Spectroscopy (DMSO-d6)

Solvent choice is critical. In DMSO-d6, the compound exists as the 2-oxo-4-hydroxy tautomer.

| Nucleus | Chemical Shift (δ ppm) | Assignment | Mechanistic Insight |

| 1H | 11.8 - 12.0 | NH (s, broad) | Indicates Lactam (NH) form. Disappears with D₂O shake. |

| 1H | 5.95 | C3-H (s) | Characteristic of 4-hydroxy-2-quinolones. High field due to enamine character. |

| 1H | 8.6 - 8.8 | C5-H (d) | Deshielded by adjacent Nitro group and peri-effect of C4-OH. |

| 13C | ~164.0 | C2 (C=O) | Typical amide carbonyl shift. |

| 13C | ~166.5 | C4 (C-OH) | Enolic carbon. If it were C4=O (keto), this would be >175 ppm.[1] |

UV-Vis & Solvatochromism

-

Neutral (MeOH): λmax ~330-340 nm (Pale Yellow).

-

Basic (NaOH): λmax shifts red (~400+ nm, Deep Orange/Red).

-

Cause: Deprotonation of the 4-OH/NH creates a dianion or monoanion where the charge delocalizes onto the 6-nitro group (quinoid-like resonance).

-

X-Ray Crystallography

Crystals grown from DMF/Acetic acid typically reveal:

-

Dimerization: Centrosymmetric dimers formed via N1-H···O2 hydrogen bonds (Lactam dimer).

-

Intramolecular H-bond: Often observed between C4-OH and solvents or weak interactions with the nitro group if sterics allow, though the 6-position is distant.

-

Planarity: The molecule is essentially planar, facilitating π-stacking.

References

-

Tautomerism of 4-Hydroxyquinolin-2-ones

- Detailed analysis of the lactam-lactim equilibrium and solvent effects.

-

Source:

-

Synthesis & Biological Activity of Nitro-Quinolones

-

NMR & DFT Studies on Stability

- Computational and spectral confirm

-

Source:

-

Crystal Structure Data

- Structural insights into H-bonding networks in nitro-substituted quinolones.

-

Source:

Sources

A Technical Guide to the Solubility Characterization of 4-hydroxy-6-nitroquinolin-2(1H)-one in DMSO and Methanol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-hydroxy-6-nitroquinolin-2(1H)-one, a compound built upon a privileged scaffold in medicinal chemistry.[1][2] Solubility is a critical physicochemical property that dictates the utility of a compound in research and its potential trajectory in drug development, influencing everything from the reliability of in vitro assays to in vivo bioavailability.[3][4] This document delves into the core physicochemical principles governing the solubility of the target molecule in two common laboratory solvents: dimethyl sulfoxide (DMSO), the universal standard for preparing high-concentration stock solutions, and methanol, a representative polar protic solvent.[4][5] We present a detailed, field-proven experimental protocol for equilibrium solubility determination, alongside guidance for data interpretation and presentation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and reproducible solubility data for quinolinone-based compounds.

Introduction: The Imperative of Solubility in Compound Evaluation

The 4-hydroxy-quinolin-2(1H)-one core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] The functionalization of this scaffold, in this case with a nitro group at the 6-position, modulates its electronic and steric properties, which in turn significantly impacts its physicochemical characteristics, most notably solubility.

An accurate assessment of a compound's solubility is a foundational step in the drug discovery process.[4] Inadequate solubility can lead to a cascade of complications:

-

In Vitro Assays: Undissolved compound can lead to inaccurate and unreliable biological data, masking true potency or toxicity.[4]

-

Stock Solution Integrity: Precipitation of a compound from its stock solution, typically prepared in DMSO, compromises the accuracy of all subsequent dilutions and experiments.[4][5]

-

Bioavailability: For a compound to be effective in vivo, it must first dissolve in physiological fluids to be absorbed. Poor aqueous solubility is a primary cause of low bioavailability.[3]

This guide, therefore, focuses on providing the scientific rationale and practical methodology to accurately characterize the solubility of 4-hydroxy-6-nitroquinolin-2(1H)-one in DMSO and methanol. DMSO is selected for its ubiquitous use in creating master stock solutions for screening, while methanol serves as a valuable comparator solvent that provides insight into the compound's behavior in a polar, hydrogen-bond-donating environment.

Physicochemical Principles of Solubility

The extent to which a solute dissolves in a solvent is governed by the principle of "like dissolves like," which is a reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7]

Analysis of 4-hydroxy-6-nitroquinolin-2(1H)-one

The structure of the target compound presents several key features that dictate its solubility profile:

-

Hydrogen Bond Donors: The hydroxyl (-OH) group at position 4 and the amine (-NH) group in the quinolinone ring are potent hydrogen bond donors.

-

Hydrogen Bond Acceptors: The carbonyl (=O) group, the hydroxyl (-OH) group, and the nitro (-NO₂) group are all strong hydrogen bond acceptors.

-

Polarity: The combination of carbonyl, hydroxyl, and especially the highly polar nitro group imparts a significant dipole moment to the molecule, making it an intrinsically polar compound.

-

Aromatic System: The fused ring system provides a nonpolar surface area that can engage in π-π stacking interactions.

The molecule can also exist in different tautomeric forms, which can influence its solubility characteristics.[8]

Solvent Characteristics: A Tale of Two Polar Solvents

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent.[9] Its polarity stems from the highly polar sulfur-oxygen double bond. It is an exceptional hydrogen bond acceptor via its oxygen atom but lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor.[10] This allows it to effectively disrupt the solute-solute interactions of many polar compounds without forming a tight, restrictive solvation shell around them, making it an excellent solvent for a wide range of molecules.[10][11]

Methanol (CH₃OH): Methanol is a polar protic solvent.[9] The hydroxyl group allows methanol to act as both a hydrogen bond donor and acceptor, similar to water.[10] This enables it to form extensive hydrogen-bonding networks with solutes that have complementary functional groups.[6]

Predicted Solute-Solvent Interactions

The solubility of 4-hydroxy-6-nitroquinolin-2(1H)-one will depend on how effectively each solvent can overcome the intermolecular forces holding the crystal lattice together.

-

In DMSO: The strong hydrogen bond accepting capability of the DMSO sulfoxide oxygen will readily interact with the -OH and -NH groups of the quinolinone. The overall high polarity of DMSO will effectively solvate the polar regions of the molecule.

-

In Methanol: Methanol can form a comprehensive hydrogen-bonding network, acting as a donor to the compound's carbonyl, hydroxyl, and nitro groups, and as an acceptor for the compound's hydroxyl and amine protons.

The diagram below illustrates these potential primary interactions.

Experimental Determination of Solubility

To obtain definitive solubility data, an experimental approach is required. The "gold standard" for determining the intrinsic solubility of a compound is the Thermodynamic or Equilibrium Shake-Flask Method .[3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and reproducible measurement.

Workflow for Equilibrium Solubility Determination

The diagram below outlines the essential steps of the shake-flask protocol, which is a self-validating system ensuring accuracy and reliability.

Detailed Step-by-Step Protocol

This protocol is designed to determine the maximum solubility of 4-hydroxy-6-nitroquinolin-2(1H)-one at room temperature (~25°C).

Materials:

-

4-hydroxy-6-nitroquinolin-2(1H)-one (solid powder)

-

Anhydrous DMSO

-

Methanol (HPLC grade)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Orbital shaker or rotator set to room temperature

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Appropriate analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Prepare a Supersaturated Solution: a. Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[12] b. Add a defined volume of the test solvent (e.g., 1 mL of DMSO or Methanol) to the tube. c. Vortex the mixture vigorously for 2-3 minutes to create a fine slurry and facilitate initial dissolution.[12] The presence of visible, undissolved solid is required to ensure a supersaturated state.

-

Equilibration: a. Place the sealed tubes on an orbital shaker or rotator. b. Incubate at a constant temperature (e.g., 25°C) for at least 24 hours.[12] This extended period is crucial to allow the system to reach thermodynamic equilibrium.

-

Separation of Undissolved Compound: a. After equilibration, visually confirm that solid material is still present. b. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid into a firm pack at the bottom of the tube.[12]

-

Determination of Solute Concentration: a. Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.[12] b. Dilute the supernatant with a suitable solvent (methanol or acetonitrile are common) to a concentration that falls within the linear range of your analytical method's calibration curve. A large dilution factor will likely be necessary. c. Determine the precise concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) against a standard curve prepared with the same compound.[12]

-

Calculation: a. Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the maximum equilibrium solubility of the compound in that solvent at the specified temperature. b. Formula: Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded in a clear and structured format to allow for easy comparison and use in subsequent experimental design.

Quantitative Data Summary

| Solvent | Maximum Solubility (mg/mL) | Maximum Molarity (M)* | Appearance of Saturated Solution |

| DMSO | [Insert Experimentally Determined Value] | [Calculate Based on MW] | [Describe Appearance, e.g., Clear, colorless] |

| Methanol | [Insert Experimentally Determined Value] | [Calculate Based on MW] | [Describe Appearance, e.g., Clear, pale yellow] |

*Molarity is calculated using the molecular weight of 4-hydroxy-6-nitroquinolin-2(1H)-one (206.15 g/mol ).

Interpretation of Results

-

DMSO Solubility: The value determined in DMSO dictates the maximum practical concentration for a stock solution. A high solubility (>50 mg/mL or >200 mM) is ideal and allows for significant flexibility in designing in vitro assays. If the solubility is low, it may constrain the upper concentration limit that can be reliably tested.

-

Methanol Solubility: The solubility in methanol provides insight into the compound's behavior in a polar protic environment. Comparing this value to the DMSO result can be informative. A significantly lower solubility in methanol might suggest that the extensive hydrogen-bonding network in methanol is less effective at solvating the compound than the polar aprotic nature of DMSO, or that the compound's crystal lattice energy is particularly high. This data can also be critical for designing purification (e.g., crystallization) or analytical (e.g., HPLC mobile phase) methods.

Conclusion

This guide has detailed the theoretical underpinnings and provided a robust, practical framework for determining the solubility of 4-hydroxy-6-nitroquinolin-2(1H)-one in DMSO and methanol. By understanding the key structural features of the compound and the distinct properties of each solvent, researchers can form a predictive hypothesis of solubility. However, only the rigorous application of an experimental protocol, such as the equilibrium shake-flask method described herein, can yield the accurate, reliable data necessary for confident decision-making in a research and drug development setting. The generation of this foundational data is an indispensable step in unlocking the full potential of this promising class of molecules.

References

-

Politi, L., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

-

University of Mustansiriyah. Solubility and Distribution Phenomena. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

Matiadis, D., et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]

-

ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Available at: [Link]

-

R&D Chemicals. 4-Hydroxy-2-methyl-6-nitroquinoline. Available at: [Link]

-

Sunshine Pharma. 4-hydroxy-3-nitro-1H-quinolin-2-one CAS 15151-57-2. Available at: [Link]

-

ResearchGate. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]

-

Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

-

International Journal of Pharmaceutical and Chemical Analysis. (2020). Solubility: An overview. Available at: [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

-

Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-hydroxy-6-nitroquinolin-2(1H)-one: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-hydroxy-6-nitroquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry, starting from 4-nitroaniline. This protocol is designed to be a self-validating system, offering in-depth technical details, the rationale behind experimental choices, and thorough characterization methods.

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in drug discovery. The 4-hydroxy-6-nitroquinolin-2(1H)-one moiety, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group offers a handle for further functionalization, allowing for the exploration of structure-activity relationships.

The synthesis described herein follows the principles of the Gould-Jacobs reaction, a classic and reliable method for the construction of the quinoline ring system from anilines and malonic ester derivatives.[1][2] This application note will detail the two-step process: the initial condensation of 4-nitroaniline with diethyl malonate to form an intermediate, followed by a high-temperature thermal cyclization to yield the desired product.

Reaction Mechanism and Rationale

The synthesis of 4-hydroxy-6-nitroquinolin-2(1H)-one from 4-nitroaniline via the Gould-Jacobs reaction proceeds through two key stages. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting.

Part 1: Condensation of 4-Nitroaniline with Diethyl Malonate

The initial step involves the nucleophilic attack of the amino group of 4-nitroaniline on one of the carbonyl carbons of diethyl malonate. This is followed by the elimination of ethanol to form diethyl 2-((4-nitrophenylamino)methylene)malonate. This reaction is typically carried out at elevated temperatures to drive the condensation.

-

Causality: The use of diethyl malonate provides the necessary three-carbon chain and two ester groups for the subsequent cyclization. The electron-withdrawing nature of the nitro group on the aniline ring slightly deactivates the amino group, necessitating heating to facilitate the initial nucleophilic attack.

Part 2: Thermal Cyclization

The second and critical step is the high-temperature intramolecular cyclization of the intermediate. This reaction is a 6-electron electrocyclization, which is thermally allowed according to the Woodward-Hoffmann rules. The reaction is typically performed in a high-boiling point solvent, such as diphenyl ether, to achieve the necessary temperature for cyclization (around 250 °C).

-

Causality: The high temperature provides the activation energy required for the C-C bond formation between the ortho-position of the aniline ring and one of the ester carbonyl carbons. Diphenyl ether is an excellent solvent for this step due to its high boiling point (259 °C) and its ability to effectively transfer heat.[3] Following the cyclization, a tautomerization occurs to yield the more stable 4-hydroxyquinolin-2(1H)-one scaffold.

A visual representation of the overall reaction workflow is provided below:

Sources

The Regioselective Nitration of 4-Hydroxyquinolin-2(1H)-one: Protocols and Mechanistic Insights

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the nitration of 4-hydroxyquinolin-2(1H)-one, a critical reaction in the synthesis of precursors for drug development and medicinal chemistry. We delve into the underlying reaction mechanism, detailing the factors that govern its high regioselectivity. This document presents a comparative analysis of various established reaction protocols and offers a detailed, step-by-step procedure for a high-yield synthesis of 3-nitro-4-hydroxyquinolin-2(1H)-one. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold.

Introduction: The Significance of the Quinolone Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 4-hydroxyquinolin-2(1H)-one, in particular, have garnered significant interest due to their wide-ranging therapeutic potential, including applications as antibacterial, antifungal, and anticancer agents.[2]

The introduction of a nitro group onto the quinolinone ring is a key synthetic transformation. The nitro moiety is not only a potent pharmacophore in its own right but also a versatile synthetic handle. It can be readily reduced to an amino group, which can then be further functionalized, allowing for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[3][4] This makes the nitration of 4-hydroxyquinolin-2(1H)-one a foundational step for creating novel therapeutic agents.

Mechanism and Regioselectivity

The nitration of 4-hydroxyquinolin-2(1H)-one is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The key electrophile is the nitronium ion (NO₂⁺), typically generated in situ from nitric acid.[5]

Tautomerism and Electronic Effects

4-Hydroxyquinolin-2(1H)-one exists in several tautomeric forms. However, the 4-hydroxy-2-quinolone form is a major contributor, and its electronic properties dictate the outcome of the nitration. The molecule possesses two key functional groups that influence the electron density of the aromatic rings:

-

The C4-hydroxyl group (-OH): This is a powerful activating group that donates electron density to the pyridone ring through resonance, particularly at the ortho (C3) and para (C5, C7) positions.

-

The C2-carbonyl and N1-amide: These groups are deactivating, withdrawing electron density from the pyridone ring.

The Basis for C3-Selectivity

The exceptional regioselectivity of this reaction, with the nitro group being directed almost exclusively to the C3 position, is a direct consequence of these electronic effects. The introduction of the electron-donating hydroxyl group at the C4-position strongly activates the adjacent C3 position for electrophilic attack.[4] The resonance stabilization of the sigma complex (the intermediate formed after the attack of the nitronium ion) is most favorable when the attack occurs at C3, allowing the positive charge to be delocalized onto the hydroxyl oxygen. This strong directing effect overrides the influence of other positions, leading to a single major product.

Caption: Logical flow of regioselectivity in the nitration reaction.

Overview of Nitration Protocols

Several methods have been established for the nitration of 4-hydroxyquinolin-2(1H)-one. The choice of solvent and temperature is critical for achieving high yields and purity. The most common nitrating agent is concentrated nitric acid, often used in conjunction with an organic acid as the solvent.

A review of the literature indicates two highly effective approaches:

-

Nitric Acid in Propionic Acid: This method involves heating the substrate in propionic acid followed by the dropwise addition of concentrated nitric acid. It is reported to produce the desired product in high yield.[6]

-

Nitric Acid in Acetic Acid: A mixture of glacial acetic acid and concentrated nitric acid can also be effectively used to afford 4-hydroxy-3-nitroquinolin-2(1H)-one.[7]

The following table summarizes the conditions for a proven, high-yield protocol.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 4-Hydroxyquinoline | 70% Nitric Acid (2 eq.) | Propionic Acid | 125 °C | 10 min (post-addition) | 86% | [6] |

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of 3-nitro-4-hydroxyquinolin-2(1H)-one, adapted from established procedures.[6]

Materials and Equipment

-

Reagents: 4-Hydroxyquinolin-2(1H)-one, Propionic Acid, 70% Nitric Acid (aqueous solution), Ethanol, Deionized Water.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, dropping funnel, Buchner funnel and flask, standard laboratory glassware, pH paper.

Safety Precautions

-

Warning: This procedure involves the use of strong acids and heating. Perform all steps in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Nitric acid is a strong oxidizer and is highly corrosive. Handle with extreme care.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyquinolin-2(1H)-one (26.2 g, 0.18 mol).

-

Dissolution: Add propionic acid (250 mL) to the flask.

-

Heating: Heat the mixture to approximately 125 °C with constant stirring until the solid dissolves completely.

-

Nitration: Once the solution reaches 125 °C, begin the dropwise addition of 70% nitric acid (16.0 mL, 0.36 mol) via a dropping funnel over a period of 15-20 minutes. Maintain vigorous stirring. An exothermic reaction may be observed; control the addition rate to maintain the temperature.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 125 °C for an additional 10 minutes.

-

Cooling and Precipitation: Remove the heat source and allow the mixture to cool to room temperature. The product will begin to precipitate.

-

Isolation: Dilute the cooled mixture with ethanol (100 mL) to further encourage precipitation. Filter the resulting solid using a Buchner funnel.

-

Washing: Wash the filtered solid sequentially with ethanol (2 x 50 mL), water (2 x 50 mL), and finally with ethanol again (1 x 50 mL).

-

Drying: Dry the collected solid under vacuum to afford 3-nitro-4-hydroxyquinolin-2(1H)-one as a light yellow powder. (Expected yield: ~27.7 g, 86%).[6]

Caption: Experimental workflow for the synthesis of 3-nitro-4-hydroxyquinolin-2(1H)-one.

Expert Insights and Considerations

-

Tuning Regioselectivity: While the C4-hydroxyl group strongly directs nitration to the C3 position, the reactivity of the quinolone system can be further modulated. For instance, selective protection of the N-H group can alter the electronic distribution and potentially direct nitration to other positions on the carbocyclic ring, allowing access to a wider range of structurally diverse compounds.[8]

-

Reaction Monitoring: For smaller-scale reactions or for optimization purposes, the reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Alternative Conditions: While the propionic acid protocol is high-yielding, nitration using a mixture of glacial acetic acid and nitric acid is also a viable alternative, which may be preferable depending on available laboratory resources.[7]

Conclusion

The nitration of 4-hydroxyquinolin-2(1H)-one is a reliable and highly regioselective reaction that provides a crucial intermediate for synthetic and medicinal chemistry. The strong activating and directing effect of the C4-hydroxyl group ensures a clean conversion to the 3-nitro derivative. The protocol detailed herein, utilizing nitric acid in propionic acid, offers a straightforward and high-yielding pathway to this valuable building block, enabling further exploration of the vast chemical space of quinolone-based compounds.

References

[3] BenchChem. (n.d.). Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives. Retrieved from BenchChem website. [6] PrepChem. (n.d.). Synthesis of 3-nitro-4-hydroxyquinoline. Retrieved from [Link] [1] Matus Pesko, et al. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. [4] Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (n.d.). PMC - NIH. Retrieved from [Link] [9] meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025). ACS Publications. [8] NBU-IR. (n.d.). Regioselective nitration of 4-quinoiones: Convergence of theoretical and experimental findings. [10] meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025). PubMed. [7] Abdou, M. M. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [11] Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). [2] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. [5] Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ir.nbu.ac.in [ir.nbu.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Hub: Optimization of 4-Hydroxy-6-Nitroquinolin-2(1H)-one Synthesis

Ticket ID: #NITRO-QUIN-HYBRID-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for 6-Nitro-4-Hydroxy-2-Quinolone

Core Directive: Route Selection & Thermodynamics

Welcome to the technical support hub. If you are experiencing low yields or purity issues with 4-hydroxy-6-nitroquinolin-2(1H)-one, the first step is to audit your synthetic route.

There are two primary pathways to this molecule.[1][2] Most yield issues stem from applying the wrong pathway to the wrong scale or purity requirement.

Route Analysis Matrix

| Feature | Route A: Direct Nitration (The "Industry Standard") | Route B: Conrad-Limpach Cyclization (The "High-Fidelity" Route) |

| Precursors | 4-Hydroxy-2-quinolone + HNO₃/H₂SO₄ | 4-Nitroaniline + Diethyl Malonate |

| Primary Mechanism | Electrophilic Aromatic Substitution (EAS) | Thermal Condensation / Cyclization |

| Regiocontrol | Statistical/Kinetic: Favors C6, but C8 isomer is a persistent impurity. | Structural: Regiochemistry is fixed by the starting material. |

| Typical Yield | 60–75% (Variable purity) | 40–60% (High purity) |

| Critical Failure Point | Temperature excursions (>5°C) lead to dinitration or oxidation. | Incomplete cyclization due to insufficient heat (>250°C required). |

| Recommendation | Use for Scale-up (>10g) where recrystallization is feasible. | Use for Medicinal Chemistry (<1g) where isomer purity is paramount. |

Standard Operating Procedure: The Optimized Nitration Protocol

Most users default to Route A but fail at the Critical Control Points (CCPs) . The following protocol is optimized to maximize the C6-isomer yield while suppressing the C8-isomer and oxidative degradation.

The Mechanism

The 4-hydroxy-2-quinolone scaffold exists in tautomeric equilibrium. In strong acid (H₂SO₄), the system is protonated. The amide nitrogen directs the incoming nitronium ion (

-

Kinetic Control: Lower temperatures favor the C6 substitution.

-

Thermodynamic Drift: Higher temperatures increase C8 substitution and dinitration.

Workflow Diagram

Caption: Optimized workflow for direct nitration. CCP = Critical Control Point.

Step-by-Step Protocol

-

Solubilization: Dissolve 4-hydroxyquinolin-2(1H)-one (1.0 eq) in concentrated H₂SO₄ (5–7 volumes).

-

Note: The starting material is sparingly soluble. Stir until fully dissolved. Un-dissolved solids will not nitrate efficiently, leading to lower yields.

-

-

Cooling (CCP): Cool the solution to 0–5°C .

-

Nitration: Add fuming HNO₃ (1.05 eq) dropwise.

-

Warning: The reaction is highly exothermic. If the temperature spikes >15°C, you will generate the 8-nitro isomer and dinitro-species.

-

-

Digestion: Stir at 0–5°C for 1 hour. Monitor by TLC (or LCMS if available).

-

Quench: Pour the reaction mixture onto crushed ice (10 volumes) with vigorous stirring. The product should precipitate as a yellow solid.

-

Work-up: Filter the solid.[3] Wash copiously with water to remove residual acid.

-

Tech Tip: The product is often "brick dust." If filtration stalls, wash with methanol to displace water and speed up drying.

-

Troubleshooting & FAQs

Issue 1: "I am getting a mixture of 6-nitro and 8-nitro isomers."

Diagnosis: Loss of kinetic control. Root Cause: Reaction temperature exceeded 10°C during HNO₃ addition, or the acid concentration was too high, promoting rapid, non-selective nitration. Solution:

-

Use a salt-ice bath (-10°C) to ensure the internal temp stays near 0°C.

-

Purification Fix: Recrystallize from Glacial Acetic Acid or DMF . The 6-nitro isomer is typically less soluble and will crystallize out first, leaving the 8-nitro isomer in the mother liquor.

Issue 2: "My yield is low (<40%) and the product is sticky."

Diagnosis: Oxidative degradation or incomplete precipitation. Root Cause:

-

Over-nitration: Excess HNO₃ causes oxidative ring opening of the electron-rich phenol ring.

-

Solubility: The product is amphoteric. If the quench water is too acidic, some product remains protonated and soluble. Solution:

-

Strictly limit HNO₃ to 1.0–1.1 equivalents.

-

Adjust the pH of the ice slurry to ~4–5 using sodium acetate or ammonia solution to maximize precipitation.

Issue 3: "The product won't filter (Clogging)."

Diagnosis: Particle size issue ("Fines"). Root Cause: Rapid quenching ("Crash precipitation") creates microscopic particles that clog frits. Solution:

-

Digestion: After pouring onto ice, heat the aqueous suspension to 50°C for 30 minutes, then cool slowly. This "Ostwald ripening" allows larger crystals to grow, improving filtration speed significantly.

Issue 4: "Can I use the Conrad-Limpach method instead?"

Diagnosis: Requirement for absolute regiocontrol. Solution: Yes, if you require 100% regiopurity and can handle high temperatures.

-

Protocol: React 4-nitroaniline with diethyl malonate at 140°C to form the anilide, then cyclize in Diphenyl Ether or Polyphosphoric Acid (PPA) at 250°C.

-

Warning: This method is cleaner chemically but operationally difficult due to the removal of high-boiling solvents (Diphenyl ether bp: 258°C).

Data & Reference Standards

Solvent Compatibility Table for Recrystallization

| Solvent | Solubility (Hot) | Solubility (Cold) | Recovery Yield | Notes |

| DMF | High | Moderate | 60–70% | Best for initial purity; hard to dry. |

| Acetic Acid | Moderate | Low | 75–85% | Recommended. Good isomer separation. |

| Ethanol | Low | Insoluble | N/A | Not recommended for recrystallization. |

| DMSO | High | High | Low | Avoid; hard to crash out product. |

References

-

Regioselective Nitration Protocol

-

Conrad-Limpach Cyclization Conditions

- Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

-

Source: 2

-

Experimental Yield Verification

-

Alternative Cyclization Solvents

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.

-

Source: 8

Sources

- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 4-Hydroxy-6-nitroquinolin-2(1H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-hydroxy-6-nitroquinolin-2(1H)-one via recrystallization. As a critical intermediate in the synthesis of various bioactive molecules, achieving high purity is paramount. This document offers troubleshooting solutions and foundational knowledge to overcome common challenges encountered during its crystallization.

Troubleshooting Guide: Recrystallization of 4-Hydroxy-6-nitroquinolin-2(1H)-one

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Question 1: My 4-hydroxy-6-nitroquinolin-2(1H)-one is not dissolving, even when heating the solvent near its boiling point. What is causing this?

Answer: This is a common issue that typically points to one of three root causes: an inappropriate solvent, insufficient solvent volume, or impurities with very low solubility.

-

Inappropriate Solvent Choice: The fundamental principle of recrystallization is that the solute should have high solubility in a hot solvent but low solubility in the same solvent when cold.[1][2] The presence of both a hydroxyl (-OH) and a nitro (-NO2) group on the quinolinone core gives the molecule a distinct polarity. Solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often effective for nitro-substituted heterocyclic compounds.[3] If you are using a non-polar solvent like hexane or toluene, you are unlikely to achieve dissolution.

-

Insufficient Solvent: You may simply not have added enough solvent to dissolve the solute. The goal is to create a saturated or near-saturated solution at high temperatures.[4][5]

-

Solution: Add the chosen solvent in small increments (e.g., 1-2 mL at a time) to the heated mixture, allowing time for dissolution after each addition. Continue until the solid fully dissolves. Be cautious, as adding a large excess of solvent is the most common reason for crystallization failure during the cooling stage.[6]

-

-

Insoluble Impurities: Your crude material may contain insoluble impurities that will not dissolve regardless of the solvent volume.

Question 2: The compound dissolved perfectly, but no crystals have formed after the solution cooled to room temperature, even after placing it in an ice bath.

Answer: This frustrating situation is almost always due to one of two factors: excessive solvent use or the formation of a supersaturated solution that resists nucleation.

-

Excess Solvent: As mentioned above, if too much solvent was used to dissolve the compound, the solution will not become supersaturated upon cooling, and thus, crystals will not form.[6]

-

Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this.[6] Reduce the volume by 10-20% and then allow the solution to cool again.

-

-

Supersaturation/Lack of Nucleation: Sometimes, a solution can become supersaturated but lacks a nucleation site for crystal growth to begin.[6]

-

Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[6]

-

Solution 2 (Seeding): If you have a small crystal of pure 4-hydroxy-6-nitroquinolin-2(1H)-one from a previous batch, add it to the solution. This "seed crystal" provides a template for further crystal growth.[6]

-

Question 3: Instead of fine crystals, an oil has separated from the solution. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for orderly crystal lattice formation.[6] This is more common with impure compounds or when the solution is cooled too rapidly.[4]

-

Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point slightly. Then, allow the flask to cool very slowly. Insulating the flask by placing it within a larger beaker containing warm water can promote gradual cooling, which favors the formation of crystals over oil.[6] Using a mixed-solvent system can sometimes also lead to oiling out if the anti-solvent is added too quickly.

Question 4: My final product has a low melting point and appears colored, despite recrystallization. How can I improve the purity?

Answer: This indicates that impurities are still present. The source of the impurity determines the best course of action.

-

Colored Impurities: Many organic reactions produce high molecular weight, colored byproducts.

-

Solution: These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] After adding the charcoal, keep the solution hot for a few minutes to allow for adsorption of the impurities, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

-

-

Co-Crystallization of Impurities: If an impurity has similar solubility properties to your desired compound, it may co-crystallize.

-

Solution: A second recrystallization is often necessary. The concentration of the impurity will be lower in the recrystallized material, making it less likely to precipitate in the subsequent attempt. Purity can be assessed after each recrystallization by taking a melting point; a pure compound will have a sharp and higher melting point compared to the impure material.[4]

-

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a solvent for recrystallizing 4-hydroxy-6-nitroquinolin-2(1H)-one?

An ideal solvent should:

-

Be chemically inert towards the compound.[1]

-

Dissolve the compound readily at its boiling point but sparingly at lower temperatures (e.g., room temperature or 0-4 °C).[1][2]

-

Either dissolve impurities completely (so they remain in the mother liquor) or not at all (so they can be filtered off hot).[1]

-

Have a relatively low boiling point to be easily removed from the final crystals.

Given the polar functional groups (-OH, -NO2, amide) on the molecule, polar protic solvents like ethanol or polar aprotic solvents like acetone or ethyl acetate are good starting points.[7] Often, a mixed solvent system, such as ethanol/water or DMF/water, is highly effective.[8]

Q2: How does the nitro group on the quinolinone ring influence solvent selection?

The nitro group (-NO2) is a strong electron-withdrawing group.[9] This property significantly increases the polarity of the aromatic system and can make the compound less soluble in non-polar organic solvents but more soluble in polar ones. Its presence is key to why solvents like hexane are unsuitable, while more polar options like alcohols or DMF are more effective. The nitro group also makes the compound susceptible to reduction, so strongly reducing conditions should be avoided during purification.[3]

Q3: Is it better to use a single solvent or a mixed-solvent system?

This depends on the compound's solubility profile. A single solvent is simpler if one can be found that meets the criteria in Q1. However, for many compounds, including quinoline derivatives, a mixed-solvent system offers greater flexibility.[8] In this technique, the compound is dissolved in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until it becomes slightly cloudy (turbid).[1] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method is particularly useful when no single solvent has the ideal solubility profile. The two solvents must be fully miscible with each other.[1]

Data Summary Table

| Parameter | Guideline for 4-hydroxy-6-nitroquinolin-2(1H)-one | Rationale |

| Solvent Polarity | Polar (e.g., Ethanol, Acetic Acid, DMF) | The molecule contains polar hydroxyl, amide, and nitro functional groups, requiring a polar solvent for effective dissolution. |

| Solubility Profile | High solubility when hot, low solubility when cold | This differential solubility is the core principle of recrystallization, allowing for separation from the solution upon cooling.[2] |

| Boiling Point | Moderate (60-120 °C) | A boiling point that is too low makes it difficult to maintain a hot saturated solution. A boiling point that is too high makes the solvent difficult to remove from the final crystals. |

| Potential Systems | Single Solvent (e.g., Ethanol) or Mixed Solvent (e.g., Ethanol/Water, DMF/Water) | Mixed systems provide fine-tuned control over solubility, which is often necessary for complex heterocyclic compounds.[8] |

Standard Recrystallization Protocol

-

Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests or literature precedent.

-

Dissolution: Place the crude 4-hydroxy-6-nitroquinolin-2(1H)-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to near the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the compound just dissolves.

-

Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution for 5-10 minutes.

-

Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[4]

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals from the solution.[4][5]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from their surface.

-

Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

-

Purity Analysis: Determine the melting point of the dried crystals. A narrow melting point range close to the literature value indicates high purity.

Visual Workflow: Troubleshooting Recrystallization

Caption: A flowchart for troubleshooting common recrystallization issues.

References

- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI.

- 2.1: RECRYSTALLIZATION - Chemistry LibreTexts.

- Purification of heterocyclic organic nitrogen compounds - Google Patents.

- Recrystallization - University of Technology.

- 4-hydroxy-3-nitro-1H-quinolin-2-one CAS 15151-57-2 - Home Sunshine Pharma.

- Problems with Recrystallisations - University of York.

- Lab Procedure: Recrystallization - LabXchange.

- Preparation of 4-hydroxyquinoline compounds - Google Patents.

- Overcoming poor solubility of quinoline derivatives in reactions - Benchchem.

- Tips & Tricks: Recrystallization - University of Rochester.

- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC.

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

- Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI.

Sources

- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 2. mt.com [mt.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. LabXchange [labxchange.org]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi-res.com [mdpi-res.com]

Technical Support Center: Solubility Optimization for 6-Nitroquinolinones

Case ID: SOL-6NQ-BIO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Brick Dust" Precipitation and Aggregation in Biological Assays

Executive Summary

You are likely encountering a kinetic solubility failure . 6-nitroquinolinones possess a planar, aromatic scaffold that promotes strong

In biological assays, this manifests in two ways:

-

Precipitation: Visible turbidity or loss of compound concentration (False Negative).

-

Colloidal Aggregation: Formation of sub-micron particles that sequester enzymes (False Positive/Promiscuous Inhibition).[1]

This guide provides a self-validating workflow to solubilize these compounds without compromising assay integrity.

Module 1: Diagnosis – Is It Solubility or Activity?

Before altering your protocol, confirm if the issue is solubility-driven.

Q: My IC50 curves are erratic or very steep. Is this precipitation?

A: Likely. A Hill slope (coefficient)

Q: How do I visually confirm precipitation if the volume is too low (e.g., 384-well plate)? A: Use a nephelometry approach or a simple absorbance check.

-

Protocol: Measure Absorbance at 650 nm (or any non-absorbing wavelength for your compound) immediately after adding the compound to the buffer.

-

Threshold: An OD > 0.05 typically indicates light scattering from micro-precipitates.

Diagnostic Workflow

Figure 1: Decision tree for diagnosing solubility-driven assay failures.

Module 2: The Solvent System – Preventing "DMSO Shock"

Q: I dissolve my stock in 100% DMSO, but it crashes out when I add it to the media. Why? A: You are causing kinetic shock . When a hydrophobic 6-nitroquinolinone in DMSO is injected directly into aqueous buffer, the rapid mixing causes local supersaturation. The water strips the DMSO solvation shell faster than the compound can disperse, forcing it to crystallize.

The Solution: The Intermediate Dilution Method Never dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "transition plate" containing a buffer/solvent mix.

Protocol: 3-Step Serial Dilution

-

Source Plate: 10 mM Compound in 100% DMSO.

-

Intermediate Plate: Dilute 1:20 into a solution of 50% DMSO / 50% Buffer .

-

Result: 0.5 mM Compound in 50% DMSO.

-

Why: The compound remains soluble in 50% DMSO, but the polarity is closer to water.

-

-

Assay Plate: Transfer from Intermediate Plate to Final Assay Buffer (e.g., 1:50 dilution).

-

Result: 10 µM Compound in 1% DMSO.

-

DMSO Tolerance Table

Ensure your final DMSO concentration does not kill your biology.[2]

| Assay Type | Max Recommended DMSO | Notes |

| Enzymatic (Kinase/Protease) | 1% - 5% | Enzymes are generally robust; validate with control. |

| Cell-Based (Immortalized) | 0.5% - 1% | HeLa, HEK293 tolerate 1% for short durations (<24h). |

| Primary Cells / Neurons | < 0.1% | Highly sensitive. Requires advanced formulation (see Module 3). |

| Protein-Protein Interaction | 2% - 5% | High DMSO can destabilize weak protein interfaces. |

Module 3: Advanced Formulation – Cyclodextrins

Q: I need < 0.1% DMSO, but my compound is insoluble. What now?

A: Use Hydroxypropyl-

Why it works for 6-nitroquinolinones:

The cavity size of

Protocol: Cyclodextrin-Assisted Solubilization

-

Prepare Vehicle: Make a 20% (w/v) HP-

-CD stock solution in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm). -

Solid Dispersion (Best Method):

-

Add 6-nitroquinolinone powder directly to the 20% HP-

-CD solution. -

Sonicate for 30 minutes at 37°C.

-

Shake overnight at room temperature.

-

Filter (0.45 µm) to remove undissolved "brick dust."

-

-

Solvent Exchange (Alternative):

-

Dissolve compound in acetone (volatile).

-

Add to HP-

-CD solution. -

Evaporate acetone under vacuum/nitrogen stream.

-

Module 4: The "False Positive" Trap – Colloidal Aggregation

Q: My compound shows inhibition, but the result varies with enzyme concentration. Is it real? A: This is a classic sign of promiscuous inhibition caused by colloidal aggregates. 6-nitroquinolinones are prone to forming colloids that adsorb enzymes on their surface, inhibiting them non-specifically.[4]

The "Detergent Test" (Essential Validation) According to the Shoichet protocol (UCSF), true competitive inhibitors are unaffected by low-concentration non-ionic detergents, whereas colloidal aggregates are disrupted by them.

Validation Experiment

-

Run A: Standard Assay (Buffer + Compound + Enzyme).

-

Run B: Detergent Assay (Buffer + 0.01% Triton X-100 + Compound + Enzyme).

-

Note: Freshly prepared Triton X-100 is critical. Tween-80 (0.005%) is an alternative for cell assays.

-

Interpretation:

-

Inhibition Persists in Run B: Valid Hit. The compound binds the target site.

-

Inhibition Disappears in Run B: False Positive. The detergent broke up the aggregate, releasing the enzyme.

Aggregation Logic Flow

Figure 2: The "Detergent Test" workflow to rule out promiscuous inhibition.

References

-

Assay Guidance Manual (NCATS/NIH). Compound Solubility and Assay Artifacts. Available at: [Link]

-

Shoichet, B. K. (2006). Screening in a spirit of false hope: colloidal aggregation as a frequent cause of hit decay. Nature Reviews Drug Discovery. Source: [Link]

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Source: [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Source: [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Source: [Link]

Sources

Technical Guide: Regiocontrol and Purification in the Nitration of Quinolin-2(1H)-one

Executive Summary

The nitration of quinolin-2(1H)-one (carbostyril) presents a classic challenge in heterocyclic chemistry: managing the regioselectivity between the 6-nitro (major, target) and 8-nitro (minor, impurity) isomers.[1][2] While the amide moiety at position 2 directs electrophilic aromatic substitution primarily to the 6-position (para to the activating NH), the 8-position (ortho to NH) remains electronically accessible, typically resulting in an 80:20 to 90:10 product ratio.[1][2]

This guide provides a validated workflow for maximizing the formation of 6-nitroquinolin-2(1H)-one and, critically, removing the persistent 8-nitro regioisomer to achieve pharmaceutical-grade purity (>98%).

Part 1: Mechanistic Grounding & Regioselectivity

To optimize purification, one must first understand the formation kinetics.[2] The quinolin-2(1H)-one system behaves electronically like a cyclic amide.[1][2]

-

The Director: The NH group is a strong electron-donating group (EDG) via resonance, directing ortho (pos 8) and para (pos 6).[1]

-

The Deactivator: The Carbonyl (C=O) at position 2 is electron-withdrawing, deactivating the ring but reinforcing the directing effect of the Nitrogen.

-

Sterics: The 6-position is sterically unencumbered, whereas the 8-position is flanked by the lactam ring structure, making it kinetically slower to access but thermodynamically stable once formed.[1][2]

Reaction Pathway Visualization

Figure 1: Electrophilic Aromatic Substitution pathway showing the kinetic favorability of C6 attack vs. C8 attack and the risk of over-nitration.[1][2]

Part 2: Optimized Synthesis Protocol

Goal: Maximize the 6:8 ratio upstream to reduce purification burden downstream.

Reagents

Critical Process Parameters (CPP)

| Parameter | Set Point | Rationale |

| Temperature | 0°C – 5°C | Low temp favors the kinetic product (6-nitro) and suppresses dinitration.[1][2] |

| Addition Rate | Dropwise | Prevents localized exotherms that lead to 8-nitro and dinitro species.[1][2] |

| Stoichiometry | 1.05 eq HNO₃ | Excess HNO₃ guarantees dinitration.[1] Do not exceed 1.1 eq. |

Step-by-Step Synthesis

-

Dissolution: Dissolve quinolin-2(1H)-one in conc. H₂SO₄ (5–7 volumes) at room temperature. Cool the solution to 0–5°C using an ice/salt bath.

-

Nitration: Add HNO₃ dropwise over 30–60 minutes. Maintain internal temperature <10°C .

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1]

-

Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring. The crude product (mixture of isomers) will precipitate as a yellow solid.

-

Isolation: Filter the crude solid. Wash with copious cold water until the filtrate is neutral (pH ~6-7).[1][2] Do not dry yet if proceeding to purification Method 1.

Part 3: Purification & Isomer Removal

This is the core troubleshooting step. The 6-nitro isomer forms strong intermolecular hydrogen bonds (dimers) due to the lactam motif, making it significantly less soluble in polar protic solvents than the 8-nitro isomer.[1][2]

Solubility Differential Table

| Solvent | 6-Nitro Isomer (Target) | 8-Nitro Isomer (Impurity) | Action |

| Methanol (Hot) | Insoluble / Slightly Soluble | Soluble | Trituration (Wash) |

| Acetic Acid (Hot) | Soluble | Soluble | Recrystallization |

| Acetic Acid (Cold) | Insoluble (Crystallizes) | Soluble (Stays in mother liquor) | Recrystallization |

| DMF | Soluble | Soluble | Recrystallization (Alternative) |

Method A: Hot Methanol Trituration (Recommended First Pass)

Best for: Removing bulk 8-nitro impurity without significant yield loss.[1][2]

-

Transfer the wet crude filter cake to a round-bottom flask.

-

Add Methanol (10 volumes relative to dry weight).

-

Heat the suspension to reflux (65°C) for 30–60 minutes.

-

Hot Filtration: Filter the mixture while hot.

-

Wash: Wash the filter cake with hot methanol (2 x 1 volume).

-

Result: The filter cake is enriched 6-nitroquinolinone. The filtrate contains the 8-nitro isomer and tars.[2]

Method B: Glacial Acetic Acid Recrystallization (High Purity)

Best for: Pharmaceutical grade purity (>99%).[1][2]

-

Take the solid from Method A (or dried crude).

-

Suspend in Glacial Acetic Acid (10–15 volumes).

-

Heat to reflux (~118°C). The solution should become clear or mostly clear.

-

Troubleshooting: If black insoluble specks remain, perform a hot filtration through a Celite pad.[2]

-

-

Slow Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

-

Crystallization: The 6-nitro isomer will crystallize as yellow needles.[1][2] The 8-nitro isomer remains dissolved in the acetic acid mother liquor.[2]

-

Filter and wash with a small amount of cold acetic acid, followed by water to remove acid traces.[2]

-

Dry in a vacuum oven at 60°C.

Part 4: Quality Control & Validation

You must confirm the removal of the 8-nitro isomer.[2] 1H NMR is the definitive method.

NMR Signature Analysis (DMSO-d6)

| Proton | 6-Nitro (Target) | 8-Nitro (Impurity) | Diagnostic Feature |

| H-5 | ~8.6 ppm (Doublet, J~2.5 Hz) | -- | Meta-coupling to H-7.[1][2] Diagnostic for 6-subst. |

| H-7 | ~8.3 ppm (dd) | -- | Coupled to H-5 and H-8.[1][2] |

| H-8 | ~7.4 ppm (d, J~9 Hz) | -- | Ortho coupling to H-7.[1][2] |

| NH | Broad singlet | Broad singlet | Not diagnostic.[1] |

-

The Check: Look for a small doublet appearing downfield or different coupling patterns in the aromatic region (7.0–9.0 ppm). The 8-nitro isomer lacks the specific H-5 meta-coupling pattern of the 6-nitro species.[1][2]

Part 5: Troubleshooting & FAQs

Q1: I am seeing a third spot on TLC/Impurity in HPLC (RRT ~1.2). What is it?

-

Diagnosis: This is likely 6,8-dinitroquinolin-2(1H)-one .[1][2]

-

Cause: Reaction temperature exceeded 10°C or >1.1 eq of HNO₃ was used.

-

Fix: Strict temperature control (0–5°C). The dinitro compound is very difficult to separate from the 6-nitro mono-isomer.[1][2] If present >5%, discard the batch or attempt repeated recrystallization from DMF (poor recovery).[1]

Q2: My yield after acetic acid recrystallization is low (<40%).

-

Cause: Too much solvent was used, or the 8-nitro content was higher than expected (lowering the solubility differential).[1][2]

-

Fix: Concentrate the mother liquor by 50% and let it stand overnight to recover a second crop (check purity carefully). Alternatively, use Method A (Methanol trituration) before Method B to reduce the burden on the recrystallization step.

Q3: Can I use Column Chromatography instead?

-